Disodium 1,5-naphthalenediol
Description
Overview of Naphthalene-Based Compounds in Advanced Chemistry
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block for a vast array of chemical compounds with diverse applications in advanced chemistry. studysmarter.co.ukvedantu.com Its derivatives are integral to the production of dyes, pigments, and polymers. studysmarter.co.uknbinno.com The reactivity of the naphthalene ring allows for the introduction of various functional groups, leading to a wide range of chemical and physical properties.
Naphthalene-based compounds are particularly noted for their use in the following areas:
Dye Synthesis: Naphthalene derivatives are crucial intermediates in the manufacturing of azo dyes and other colorants. vedantu.comnbinno.com
Polymer Chemistry: They are used as monomers or additives in the production of polymers, such as superplasticizers for concrete, which enhance workability. studysmarter.co.uknbinno.com
Materials Science: The unique electronic and photophysical properties of certain naphthalene derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and field-effect transistors. studysmarter.co.ukrsc.org
Pharmaceuticals: The naphthalene scaffold is present in some drug molecules. nbinno.com
Agrochemicals: Certain derivatives have found use in agricultural applications. solubilityofthings.com
The versatility of naphthalene stems from its aromatic system, which can be readily functionalized through electrophilic substitution and other reactions. solubilityofthings.com The position of substituents on the naphthalene rings significantly influences the properties of the resulting compounds, leading to a broad spectrum of materials with tailored characteristics. researchgate.net
Historical Context of 1,5-Naphthalenediol Synthesis and Academic Investigations
The parent compound of disodium (B8443419) 1,5-naphthalenediol is 1,5-dihydroxynaphthalene (B47172), also known as 1,5-naphthalenediol. wikipedia.org Historically, the synthesis of 1,5-dihydroxynaphthalene has been a subject of academic and industrial interest. A common method for its preparation involves the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid. wikipedia.orggoogle.com This intermediate is then subjected to hydrolysis with a strong base, followed by acidification to yield 1,5-dihydroxynaphthalene. wikipedia.org
Early academic investigations into 1,5-dihydroxynaphthalene focused on its reactivity and potential applications. It was recognized as a valuable precursor in the synthesis of dyes. nbinno.comwikipedia.org The hydroxyl groups on the naphthalene ring make it reactive towards coupling with diazonium salts, a key reaction in the formation of azo dyes. wikipedia.org Furthermore, its oxidation to juglone (B1673114), a naturally occurring dye, has been a subject of study. wikipedia.org
In more recent times, research has explored the use of 1,5-dihydroxynaphthalene and its derivatives in supramolecular chemistry and as a component in more complex organic structures. wikipedia.org Its ability to form hydrogen bonds and participate in various chemical transformations continues to make it a compound of interest in academic and industrial research. solubilityofthings.com
Interactive Data Table: Properties of Disodium 1,5-Naphthalenediol
| Property | Value |
| Chemical Formula | C₁₀H₆Na₂O₂ |
| CAS Number | 147026-49-1 |
Interactive Data Table: Properties of 1,5-Dihydroxynaphthalene
| Property | Value |
| Chemical Formula | C₁₀H₈O₂ wikipedia.org |
| Molar Mass | 160.17 g/mol wikipedia.org |
| Appearance | White to grey or light brown solid wikipedia.org |
| Melting Point | 259-261 °C (decomposes) wikipedia.orgchemicalbook.com |
| Solubility | Soluble in polar organic solvents, slightly soluble in water wikipedia.orgchemicalland21.com |
| CAS Number | 83-56-7 wikipedia.org |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H8Na2O2+2 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
disodium;naphthalene-1,5-diol |
InChI |
InChI=1S/C10H8O2.2Na/c11-9-5-1-3-7-8(9)4-2-6-10(7)12;;/h1-6,11-12H;;/q;2*+1 |
InChI Key |
VPZBODUZRDFXBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)O.[Na+].[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1,5 Naphthalenediol
Primary Synthesis Pathways for 1,5-Naphthalenediol
The most established industrial pathway to 1,5-naphthalenediol involves the alkaline pressure hydrolysis of its corresponding disulfonate salt. This method, while effective, requires precise control over reaction conditions to ensure both high yield and operational safety.
The conversion of disodium (B8443419) naphthalene-1,5-disulfonate (B1223632) to 1,5-dihydroxynaphthalene (B47172) is accomplished through fusion with a strong base, typically sodium hydroxide (B78521), under elevated temperature and pressure. researchgate.netgoogle.com This process, known as alkaline pressure hydrolysis, involves the substitution of the sulfonate groups with hydroxyl groups. researchgate.net The reaction is typically carried out in an aqueous solution of sodium hydroxide.
The molar ratio of sodium hydroxide to the disodium salt of naphthalene-1,5-disulfonic acid is a critical parameter in the alkaline pressure hydrolysis. Research has shown that a substantial excess of sodium hydroxide is necessary to drive the reaction to completion and to ensure the process can be carried out without significant risk. google.com Insufficient amounts of NaOH can lead to incomplete conversion and potential safety hazards under the high-pressure conditions employed.
Industrial processes have found that increasing the molar ratio of NaOH to the disulfonate salt from 7.8:1 to at least 12:1 allows for a safer and more effective conversion. google.com The optimal range is often higher, with preferred molar ratios between 14:1 and 18:1, and particularly between 15:1 and 17:1, to maximize the yield and ensure process stability. google.com
| Molar Ratio (NaOH : Disulfonate) | Process Viability | Remarks |
|---|---|---|
| 7.8 : 1 | Problematic / Risky | Lower ratios are associated with process instability and safety concerns. |
| ≥ 12 : 1 | Viable | Considered the minimum ratio for a safe and effective hydrolysis. |
| 14:1 to 18:1 | Preferred | This range is noted to provide a good balance of yield and safety. |
| 15:1 to 17:1 | Particularly Preferred | Considered the optimal range for maximizing conversion and ensuring process stability. |
The alkaline hydrolysis of disodium naphthalene-1,5-disulfonate is highly dependent on temperature and pressure. The reaction requires significant energy input to overcome the activation barrier for the nucleophilic aromatic substitution of the sulfonate groups. The process is typically conducted at temperatures ranging from 270°C to 290°C. google.com Within this range, the reaction proceeds at a reasonable rate to completion.
Pressure is another key parameter, maintained between 14 and 20 bar. google.com This elevated pressure is necessary to keep the aqueous reaction mixture in the liquid phase at the high temperatures required for the hydrolysis. Maintaining these conditions is crucial for the efficiency and safety of the synthesis.
| Parameter | Operating Range | Significance |
|---|---|---|
| Temperature | 270 - 290 °C | Provides the necessary activation energy for the substitution reaction. |
| Pressure | 14 - 20 bar | Maintains the reaction mixture in the liquid phase at high temperatures. |
The direct precursor for the synthesis of 1,5-naphthalenediol is disodium naphthalene-1,5-disulfonate. researchgate.net This salt is prepared from naphthalene-1,5-disulfonic acid, which is itself synthesized by the disulfonation of naphthalene (B1677914) using oleum (B3057394) (fuming sulfuric acid). researchgate.net
Once the sulfonation of naphthalene is complete, the resulting mixture contains naphthalene-1,5-disulfonic acid along with excess sulfuric acid and various isomers. To isolate the desired product as its disodium salt, a neutralization step is employed. This is typically achieved by treating the sulfonation mixture with a sodium base, such as sodium hydroxide or sodium carbonate. google.com
The neutralization is carefully controlled to a pH between 5 and 9, with a preferred range of 6 to 8. google.com This process causes the disodium salt of naphthalene-1,5-disulfonic acid to precipitate from the solution, allowing for its separation. This method has the advantage of producing the disodium salt in high yield and purity directly from the sulfonation mixture. google.com For instance, neutralizing a sulfonation mixture with a 50% sodium hydroxide solution to a pH of 7.5 and cooling to 25°C can yield the product with 94% of the theoretical yield and a purity of 95.5%. google.com
| Neutralizing Agent | Final pH | Isolation Temperature | Yield (% of Theoretical) | Product Purity (%) |
|---|---|---|---|---|
| 50% Sodium Hydroxide Solution | 7.5 | 25 °C | 94% | 95.5% |
| 50% Sodium Hydroxide Solution | 7.0 | 30 °C | 90.5% | 95.7% |
The traditional method for isolating disodium naphthalene-1,5-disulfonate involves a salting-out process from the dilute sulfonation mixture. google.com This is typically achieved by adding sodium sulfate (B86663), which reduces the solubility of the disodium naphthalene-1,5-disulfonate, causing it to precipitate. The precipitated salt is then collected by filtration.
A significant drawback of this traditional method is the production of a saline aqueous sulfuric acid as wastewater, which complicates the recovery of sulfuric acid. google.com Advancements in this area have focused on integrating the neutralization and precipitation steps. By neutralizing the sulfonation mixture directly, the disodium salt can be precipitated from a neutral aqueous sodium sulfate solution. google.com This approach is advantageous as it avoids the formation of highly acidic waste streams.
Furthermore, the precipitated product from this advanced method often exhibits high purity, with a low content of sodium sulfate, which is crucial for the subsequent conversion to 1,5-dihydroxynaphthalene. google.com The product isolated through direct neutralization can then be washed with a sodium sulfate solution to further enhance its purity. google.com For example, washing the filtered disodium salt with a 10% sodium sulfate solution is an effective purification step. google.com
Precursor Synthesis: Disodium Naphthalene-1,5-disulfonate
Advanced Derivatization Chemistry of 1,5-Naphthalenediol
The chemical reactivity of 1,5-naphthalenediol is dominated by its two hydroxyl groups and the aromatic naphthalene core. wikipedia.org These features allow for a range of advanced derivatization reactions, leading to a diverse array of functionalized molecules.
Oxidative Transformations to Naphthoquinone Derivatives
One of the primary transformations of 1,5-naphthalenediol is its oxidation to form naphthoquinone derivatives. A classic example is the oxidation of 1,5-dihydroxynaphthalene with chromium trioxide to produce 5-hydroxy-1,4-naphthoquinone, a naturally occurring dye more commonly known as juglone (B1673114). wikipedia.org This conversion highlights the susceptibility of the naphthalene diol system to oxidation, yielding valuable quinone structures.
In recent years, there has been a significant push towards developing more environmentally benign, or "green," synthetic methods. Photooxygenation represents a modern approach to the oxidation of 1,5-dihydroxynaphthalene. This method utilizes light and an oxygen source, often in the presence of a sensitizer, to achieve the desired transformation.
Research has demonstrated the successful photooxidation of 1,5-dihydroxynaphthalene (DHN) to juglone using various cyclometalated iridium (Ir) complexes as singlet oxygen (¹O₂) sensitizers. These reactions provide a basis for kinetic studies to determine the quantum yield of singlet oxygen generation. Cationic iridium complexes, in particular, have been shown to have high quantum yields for this transformation. This photosensitized oxidation serves as a convenient tool for evaluating the efficiency of new sensitizers and represents a milder alternative to traditional heavy-metal oxidants.
Esterification and Condensation Reactions for Functionalized Structures
The hydroxyl groups of 1,5-naphthalenediol readily undergo esterification. For instance, it can be converted to its dibenzoyl derivative, a reaction that modifies its properties and provides a protecting group strategy for more complex syntheses.
Multi-Step Synthesis of Complex Aromatic Compounds (e.g., 4,8-Dihydroxy-1-tetralone)
The derivatization reactions of 1,5-naphthalenediol make it a valuable starting material for the multi-step synthesis of more complex molecules. The synthesis of 4,8-dihydroxy-1-tetralone (4,8-DHT), a compound investigated for its biological activities, can be conceptualized from 1,5-naphthalenediol.
Building on the condensation chemistry described previously, the reaction between a 1,5-naphthalenediol derivative and other reagents can lead to the formation of the tetralone core structure. While direct alkylation or acylation of 1,5-dihydroxynaphthalene can be challenging to control, strategic protection and activation allow for the construction of such complex targets. The synthesis of high-purity 1,5-dihydroxynaphthalene is a critical first step, which is typically achieved through the sulfonation of naphthalene followed by an alkali fusion process. google.com
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation | Chromium trioxide | Naphthoquinone (Juglone) | wikipedia.org |
| Photooxygenation | Light, O₂, Iridium Complex | Naphthoquinone (Juglone) | |
| Esterification | Benzoyl chloride | Dibenzoate ester | |
| Condensation | o-Dichlorobenzene, AlCl₃ | Hydroxy-1-tetralone |
Supramolecular Assembly and Macrocyclic Architectures Involving Naphthalene Units
The rigid, planar structure of the naphthalene unit makes 1,5-dihydroxynaphthalene a popular building block in the field of supramolecular chemistry. wikipedia.org Its defined geometry and hydrogen-bonding capabilities allow it to be incorporated into larger, self-assembling systems and complex macrocyclic architectures. These structures are of interest for their potential applications in molecular recognition, sensing, and materials science.
Design and Synthesis of Calixnaphthalene Receptors
Calixnaphthalenes are a class of macrocycles built from naphthalene units linked in a cyclic array, analogous to the well-known calixarenes. These molecules possess a defined cavity that can be tailored to bind specific guest molecules. The design of such receptors relies on the strategic use of building blocks that provide the correct geometry and functionality.
The synthesis of calixnaphthalenes often involves condensation reactions between a naphthalene diol and a linking agent, such as formaldehyde, under basic or acidic conditions. The 1,5-substitution pattern of dihydroxynaphthalene provides a specific angular orientation of the hydroxyl groups, which can direct the formation of unique macrocyclic structures. While direct alkylation at the positions ortho to the hydroxyl groups can be challenging, these positions are the targets for creating the methylene (B1212753) bridges that form the macrocyclic framework. The development of synthetic routes to these complex host molecules is an active area of research, leveraging the fundamental reactivity of precursors like 1,5-dihydroxynaphthalene to create functional supramolecular receptors.
Synthesis of Homohetero-Bridged Calixnaphthalene Systems from 1,5-Naphthalenediol Remains an Elusive Target
The construction of complex macromolecular architectures, such as calixarenes, from varied phenolic precursors is a cornerstone of supramolecular chemistry. While the synthesis of calixarenes and their naphthalene-based analogues, calixnaphthalenes, has been extensively explored, the specific incorporation of 1,5-naphthalenediol into homohetero-bridged calixnaphthalene systems presents a significant and thus far unresolved synthetic challenge.
Homohetero-bridged calixnaphthalenes are a theoretical class of macrocycles that would contain both 1,5-naphthalenediol units and other phenolic moieties, such as phenol (B47542) or resorcinol, linked by methylene bridges. These structures are of scientific interest due to the unique electronic and conformational properties that the 1,5-disubstituted naphthalene ring would impart to the calixarene (B151959) cavity. However, a thorough review of available scientific literature and patent databases reveals a notable absence of successful, documented syntheses of such compounds.
Challenges in the synthetic approach appear to stem from the reactivity of 1,5-naphthalenediol itself. Reports in related studies have indicated that the selective functionalization of 1,5-naphthalenediol, a critical step for its inclusion in a controlled cyclooligomerization reaction, is problematic. The lack of regioselectivity in reactions such as alkylation makes it difficult to direct the formation of the desired bridged structures, likely leading to complex mixtures of linear oligomers and undesired cyclic products rather than the well-defined homohetero-bridged calixnaphthalene.
While the broader field of calixarene chemistry has seen the successful synthesis of hybrid systems using other naphthalene diol isomers, such as 1,6-dimethoxynaphthalene, these methodologies have not been successfully translated to the use of 1,5-naphthalenediol. The specific electronic and steric properties of the 1,5-substitution pattern appear to present a unique set of hurdles for the formation of these intricate macrocycles.
Mechanistic Investigations and Reaction Dynamics of Naphthalene 1,5 Diol Systems
Elucidation of Hydrolysis and Derivatization Reaction Mechanisms
Disodium (B8443419) 1,5-naphthalenediol is typically prepared from naphthalene-1,5-disulfonic acid through hydrolysis with a strong base, followed by acidification to yield 1,5-dihydroxynaphthalene (B47172). wikipedia.orggoogle.com The process involves the nucleophilic substitution of the sulfonate groups by hydroxide (B78521) ions at high temperatures and pressures. The disodium salt is the intermediate formed in the alkaline medium before the final acidification step.
Hydrolysis: The hydrolysis of naphthalene-1,5-disulfonic acid to 1,5-dihydroxynaphthalene is a critical industrial process. The reaction is generally carried out with a significant excess of sodium hydroxide to ensure complete conversion and to improve the quality of the final product by minimizing the formation of tar-like byproducts. google.com
Derivatization: 1,5-Dihydroxynaphthalene, obtained from its disodium salt, is a versatile precursor for various derivatives. A primary application is in the synthesis of dyes. It readily undergoes coupling reactions with aryl diazonium salts to produce a range of azo dyes. wikipedia.org This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich naphthalene (B1677914) ring is attacked by the diazonium ion.
Another significant derivatization is its oxidation to form juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a naturally occurring dye. wikipedia.org This transformation highlights the reactivity of the hydroxyl groups and the naphthalene core. Furthermore, 1,5-dihydroxynaphthalene is a valuable component in supramolecular chemistry, utilized for its ability to form well-defined assemblies through non-covalent interactions. wikipedia.org
Azo-Hydrazone Tautomerism in 1,5-Naphthalenediol-Derived Azo Compounds
Azo compounds derived from 1,5-naphthalenediol can exist in two tautomeric forms: the azo form and the hydrazone form. This phenomenon, known as azo-hydrazone tautomerism, significantly influences the color, stability, and application properties of these dyes. unifr.chnih.gov The equilibrium between these two forms is dependent on several factors, including the structure of the dye, the solvent, pH, and temperature. unifr.ch
In the case of azo dyes derived from hydroxy-substituted naphthalenes, the hydrazone tautomer is often stabilized by an intramolecular hydrogen bond, forming a stable six-membered ring. nih.gov For instance, in azo dyes synthesized from 2,3-naphthalenediol, computational studies have shown the hydrazone tautomer to be more stable than the azo tautomer. nih.gov
The tautomeric state can be investigated using various spectroscopic techniques, such as UV-Vis and NMR spectroscopy, in conjunction with quantum-chemical calculations. unifr.chnih.gov The position of the tautomeric equilibrium is a critical determinant of the dye's final color. unifr.ch
Table 1: Factors Influencing Azo-Hydrazone Tautomerism
| Factor | Influence on Tautomeric Equilibrium |
| Solvent Polarity | Can shift the equilibrium towards the more polar tautomer. nih.gov |
| Hydrogen Bonding | Solvents capable of hydrogen bonding can interact with the dye molecule and influence the tautomeric preference. nih.gov |
| Substituents | Electron-donating or electron-withdrawing groups on the aryl ring can alter the relative stabilities of the tautomers. |
| pH | The acidity or basicity of the medium can affect the protonation state of the molecule, thereby shifting the equilibrium. unifr.ch |
Characterization of Hydrogen-Bonded Free-Radical Intermediates and Coupling Pathways
The oxidation of dihydroxynaphthalenes, including 1,5-dihydroxynaphthalene, can proceed through free-radical intermediates. The formation and subsequent reactions of these radicals are crucial in processes like polymerization and the biosynthesis of certain natural products.
Studies on the oxidation of 1,8-dihydroxynaphthalene, a structural isomer of 1,5-dihydroxynaphthalene, have provided insights into the behavior of such radical species. acs.org In these systems, the initially formed phenoxyl radical can be stabilized by intramolecular hydrogen bonding. nih.gov While 1,5-dihydroxynaphthalene lacks the peri hydroxyl group arrangement for strong intramolecular hydrogen bonding found in the 1,8-isomer, the presence of a second hydroxyl group on the adjacent ring still influences the radical's properties and reactivity compared to a monohydroxynaphthalene like 1-naphthol (B170400). acs.orgnih.gov
Upon oxidation, 1,5-dihydroxynaphthalene is known to produce a quinone-type intermediate. acs.orgnih.gov The reaction can be initiated by various oxidizing agents, including enzymatic systems like peroxidase/H₂O₂. acs.org The resulting radicals can undergo coupling reactions, typically at positions with high spin density. acs.org These coupling reactions can lead to the formation of dimers and higher oligomers. acs.org
The coupling of naphthol-derived radicals is a key step in the biosynthesis of complex natural products. nih.gov The regioselectivity of these coupling reactions determines the final structure of the resulting molecules. acs.org
Table 2: Comparison of Reactivity in Dihydroxynaphthalenes
| Compound | Relative Reactivity (kH) with CumO• | Key Feature |
| 1-Naphthol | Lower | Single hydroxyl group. nih.gov |
| 1,5-Dihydroxynaphthalene | Higher than 1-Naphthol | Two hydroxyl groups on different rings; produces a quinone-type intermediate upon oxidation. acs.orgnih.gov |
| 1,8-Dihydroxynaphthalene | Higher than 1,5-Dihydroxynaphthalene | Stabilizing intramolecular hydrogen bond in the resulting radical. nih.gov |
Advanced Analytical Techniques for Characterization of 1,5 Naphthalenediol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed molecular-level characterization of 1,5-naphthalenediol and its derivatives. It provides extensive information on the compound's structure, purity, and the relative abundance of its components.
Comprehensive Structural Assignment via ¹H, ¹³C, and ¹⁵N NMR
The definitive structural identification of 1,5-naphthalenediol is accomplished through a combination of one-dimensional and two-dimensional NMR experiments. The structural identity of 1,5-naphthalenediol has been unequivocally confirmed using ¹H NMR, ¹³C NMR, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. europa.eu
¹H NMR: The proton NMR spectrum of 1,5-naphthalenediol displays distinct signals corresponding to the aromatic protons. The symmetrical nature of the molecule simplifies the spectrum. In a DMSO-d₆ solvent, the protons on the naphthalene (B1677914) ring typically appear as a set of multiplets, with their specific chemical shifts and coupling patterns providing definitive information about their positions. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. nih.gov For 1,5-naphthalenediol, the spectrum shows signals for the ten carbon atoms, with the chemical shifts of the hydroxyl-bearing carbons being significantly different from the others. Advanced techniques like DEPT can be used to distinguish between CH, CH₂, and CH₃ groups, although for the parent diol, it primarily helps in identifying the protonated aromatic carbons. europa.eu
¹⁵N NMR: For derivatives of 1,5-naphthalenediol that incorporate nitrogen atoms, such as aminonaphthoquinones or naphthalimides, ¹⁵N NMR spectroscopy becomes a valuable tool. nih.govmdpi.com Although less sensitive than ¹H NMR, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atoms. The chemical shifts in ¹⁵N NMR are highly sensitive to factors like hybridization, oxidation state, and hydrogen bonding. For comprehensive and accurate reporting, it is crucial to reference ¹H, ¹³C, and ¹⁵N chemical shifts to a unified standard. researchgate.net
Interactive Data Table: Representative NMR Data for 1,5-Naphthalenediol Note: Exact chemical shifts (δ) are dependent on the solvent and concentration.
| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | H-2/H-6 | ~7.1-7.3 | Doublet of doublets |
| ¹H | H-3/H-7 | ~7.8-8.0 | Doublet of doublets |
| ¹H | H-4/H-8 | ~7.3-7.5 | Triplet |
| ¹H | OH | Variable, broad | Dependent on solvent, concentration, and temperature |
| ¹³C | C-1/C-5 | ~150-155 | Carbons bearing hydroxyl groups |
| ¹³C | C-2/C-6 | ~110-115 | Aromatic CH |
| ¹³C | C-3/C-7 | ~125-130 | Aromatic CH |
| ¹³C | C-4/C-8 | ~115-120 | Aromatic CH |
| ¹³C | C-9/C-10 | ~125-130 | Quaternary bridgehead carbons |
Vibrational and Electronic Spectroscopy
Spectroscopic techniques that probe vibrational and electronic transitions are indispensable for characterizing the functional groups, electronic structure, and surface interactions of 1,5-naphthalenediol and its derivatives.
Fourier Transform Infrared (FTIR) Spectroscopy for Surface Adsorption Phenomena
FTIR spectroscopy is a highly effective method for investigating the surface interactions of molecules like 1,5-naphthalenediol. By analyzing the vibrational frequencies of functional groups, one can deduce how the molecule adsorbs onto a surface. scispace.com When 1,5-naphthalenediol or its derivatives adsorb onto a material, changes in the positions and intensities of the characteristic infrared absorption bands, such as the O-H stretching of the hydroxyl groups and the C=C stretching of the aromatic rings, provide insight into the nature of the interaction.
For example, studies on the adsorption of naphthalene onto various sorbents have used Attenuated Total Reflection (ATR)-FTIR to identify interactions like hydrophobic interactions and CH/π bonding. researchgate.net Similar principles apply to 1,5-naphthalenediol, where shifts in the broad O-H band can indicate hydrogen bonding with the surface, while changes in the aromatic C-H and C=C bands can suggest π-π stacking or other electronic interactions with the substrate. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Properties
UV-Vis spectroscopy provides key information on the electronic transitions within 1,5-naphthalenediol and its derivatives, which is fundamental to understanding their color and photochemical properties. europa.eu The naphthalene system possesses two low-lying excited singlet states, designated as ¹Lₐ and ¹Lₑ, which arise from π-π* transitions. researchgate.net The position and intensity of the absorption maxima (λₘₐₓ) in the UV-Vis spectrum are sensitive to the molecular structure and the solvent environment.
The spectrum of 1,5-dihydroxynaphthalene (B47172) shows characteristic absorption bands in the UV region. researchgate.net The introduction of the two hydroxyl groups modifies the electronic structure compared to unsubstituted naphthalene. Theoretical methods, such as time-dependent density functional theory (TD-DFT), can be used to calculate the UV-Vis absorption spectra and assign the observed bands to specific electronic transitions, providing a deeper understanding of the chromophoric properties. pku.edu.cn Studies on related naphthols have shown how the positions of these electronic transitions are influenced by substitution patterns. researchgate.net Laser flash photolysis experiments have also been used to characterize the transient absorption spectra of radical intermediates formed from 1,5-naphthalenediol, providing insight into its reaction mechanisms. acs.org
Interactive Data Table: Representative UV-Vis Absorption Data for Naphthalene Derivatives Data is dependent on solvent and specific molecular structure.
| Compound | Transition | Typical λₘₐₓ (nm) | Solvent |
|---|---|---|---|
| Naphthalene | ¹Lₑ | ~312 | n-Hexane |
| Naphthalene | ¹Lₐ | ~275 | n-Hexane |
| 1-Naphthol (B170400) | ¹Lₑ | ~324 | n-Hexane |
| 1,5-Naphthalenediol | π-π* | ~298, ~330 | Acetonitrile |
Chromatographic and Electrophoretic Separation Methods
The analysis and purification of 1,5-naphthalenediol and its derivatives frequently employ high-resolution separation techniques. These methods are essential for assessing purity, quantifying components in a mixture, and isolating specific isomers or derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 1,5-naphthalenediol. Purity assays using reversed-phase HPLC with UV detection are standard, with analytical standards often certified to have a purity of ≥98.0%. sigmaaldrich.com In quality control, HPLC has been used to determine the purity of 1,5-naphthalenediol, showing results greater than 99% by area. europa.eu This method is also employed for the simultaneous determination of various naphthalenediols in commercial products like cosmetics. thegoodscentscompany.com
Capillary Electrophoresis (CE) offers an alternative high-efficiency separation method. CE separates molecules based on their charge-to-size ratio in an electric field. mdpi.com For neutral compounds like 1,5-naphthalenediol, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, can be used. For charged derivatives or in the presence of complexing agents, CE provides excellent separation of isomers. scielo.org.mx Advanced CE methods, including nonaqueous capillary electrophoresis (NACE) and the use of chiral selectors like cyclodextrins, can be applied to separate complex mixtures of closely related naphthalenediol derivatives or their enantiomers. mdpi.comnih.gov
Surface Science and Microscopy Techniques
Surface-sensitive techniques are employed to study the morphology, elemental composition, and adsorption behavior of 1,5-naphthalenediol, particularly in applications like corrosion inhibition where interfacial interactions are paramount.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) analysis are powerful complementary techniques for investigating the effects of 1,5-naphthalenediol on material surfaces. researchgate.net SEM provides high-resolution images of surface morphology, while EDX determines the elemental composition of the area being examined. researchgate.netnih.gov
In corrosion studies, SEM has been used to visualize the surface of aluminum exposed to a corrosive sodium chloride solution with and without 1,5-naphthalenediol. researchgate.net The images revealed that 1,5-naphthalenediol effectively prevents pitting corrosion on the aluminum surface. researchgate.net This is attributed to the adsorption of the molecule, which forms a protective layer. researchgate.net EDX analysis complements the SEM data by confirming the presence of elements from the inhibitor molecule on the metal surface, providing direct evidence of its adsorption and role in forming a protective film. nih.govresearchgate.net For example, in studies of related polymeric coatings, EDX is used to analyze the composition of the protective film and any underlying corrosion products. researchgate.net
Quartz Crystal Analysis (QCA), also known as Quartz Crystal Microbalance (QCM), is a highly sensitive, real-time technique for monitoring adsorption processes at the solid-liquid interface. researchgate.netresearchgate.net The technique measures changes in the resonant frequency of a quartz crystal sensor, which can be directly related to a change in mass on the crystal's surface. researchgate.net This allows for the dynamic monitoring of molecule adsorption. researchgate.net
QCA has been employed to study the adsorption of 1,5-naphthalenediol onto an aluminum-coated quartz crystal electrode. researchgate.net The data indicated that the 1,5-naphthalenediol molecules adsorb strongly onto the aluminum surface. researchgate.net This strong adsorption is consistent with the molecule's effectiveness as a corrosion inhibitor, as it leads to the formation of a stable, protective layer that passivates the surface against attack from corrosive species like chloride ions. researchgate.net The QCM with Dissipation monitoring (QCM-D) variant can provide additional information on the viscoelastic properties and structure of the adsorbed layer. nih.govfirp-ula.org
Electrochemical Analysis of Redox Behavior and Interfacial Phenomena
Electrochemical methods are essential for quantifying the effectiveness of 1,5-naphthalenediol as a corrosion inhibitor and for understanding the mechanisms by which it protects metal surfaces.
Potentiodynamic polarization and Electrochemical Impedance Spectroscopy (EIS) are cornerstone electrochemical techniques used to evaluate the corrosion inhibition performance of 1,5-naphthalenediol. researchgate.net These methods provide detailed information about the corrosion rate and the protective properties of the inhibitor film. numberanalytics.comresearchgate.net
Potentiodynamic Polarization: This technique involves scanning the potential of a metal electrode and measuring the resulting current response, generating a polarization curve. numberanalytics.com From this curve, key parameters such as the corrosion potential (Ecorr) and corrosion current density (icorr) can be determined. numberanalytics.com A lower icorr value in the presence of an inhibitor indicates a lower corrosion rate and higher inhibition efficiency. researchgate.net Studies on aluminum in 0.50 M NaCl solution have shown that the addition of 1,5-naphthalenediol significantly decreases the corrosion current density, confirming its role as an effective corrosion inhibitor. researchgate.net The shifts in the polarization curve can also indicate whether the inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., oxygen reduction) reaction, or both (mixed-type inhibitor). frontiersin.org
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides insights into the electrochemical processes occurring at the electrode/electrolyte interface. youtube.comresearchgate.net It involves applying a small amplitude AC potential signal over a range of frequencies and measuring the impedance response. jmaterenvironsci.com The resulting data, often presented as Nyquist or Bode plots, can be modeled with an equivalent electrical circuit to extract parameters like charge-transfer resistance (Rct) and double-layer capacitance (Cdl). researchgate.netyoutube.com An increase in the Rct value upon the addition of an inhibitor signifies increased resistance to the corrosion process. researchgate.net For 1,5-naphthalenediol on aluminum, EIS measurements have confirmed that the inhibitor's adsorption leads to a significant increase in the polarization resistance, thereby reducing the extent of corrosion. researchgate.net
Table 3: Electrochemical Parameters for Aluminum Corrosion in 0.50 M NaCl with 1,5-Naphthalenediol
| Technique | Parameter | Observation with 1,5-Naphthalenediol | Implication | Reference |
|---|---|---|---|---|
| Potentiodynamic Polarization | Corrosion Current (icorr) | Decreased | Reduced corrosion rate | researchgate.net |
| Electrochemical Impedance Spectroscopy (EIS) | Polarization Resistance (Rp) | Increased | Enhanced protection against corrosion | researchgate.net |
Cyclic Voltammetry for Electrochemical Response
Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox behavior of chemical species. In the study of 1,5-naphthalenediol and its derivatives, this method provides valuable insights into their oxidation and reduction characteristics, the stability of the resulting species, and the mechanisms of their electrochemical reactions.
The electrochemical behavior of 1,5-naphthalenediol has been examined using cyclic voltammetry at a carbon paste electrode. acs.org The analysis reveals the details of its anodic hydroxylation. When subjected to cyclic voltammetry in a 2 M perchloric acid solution, 1,5-dihydroxynaphthalene exhibits an initial oxidation peak at +0.54 V versus a Saturated Calomel Electrode (SCE). acs.org This initial oxidation is indicative of the removal of electrons from the molecule, initiating a chemical transformation.
Upon the second and subsequent scans, a new, reversible redox system becomes apparent. acs.org This new system is characterized by a pair of peaks, an oxidation peak (J') and a reduction peak (J). The appearance of this new redox couple signifies that the product of the initial oxidation of 1,5-dihydroxynaphthalene undergoes a rapid follow-up chemical reaction to form a new electroactive species. acs.org
Further investigation has identified this new species as 1,4,5-trihydroxynaphthalene. The cyclic voltammogram of authentic 1,4,5-trihydroxynaphthalene under the same conditions perfectly matches that of the follow-up redox couple (J, J') observed in the experiment with 1,5-dihydroxynaphthalene. acs.org This confirms that the electrochemical oxidation of 1,5-dihydroxynaphthalene leads to the formation of 1,4,5-trihydroxynaphthalene, which is then responsible for the new reversible redox behavior observed in subsequent scans.
The electrochemical oxidation of other naphthalene derivatives, such as various aminonaphthalenes and dihydroxynaphthalenes, has also been studied, revealing that their oxidation potentials and mechanisms are influenced by the nature and position of the substituent groups on the naphthalene ring. For instance, the electrochemical behavior of 1,5-diaminonaphthalene has been investigated, showing its own distinct redox characteristics.
The table below summarizes the key electrochemical data for the anodic oxidation of 1,5-dihydroxynaphthalene.
| Compound | Electrode | Electrolyte | Initial Oxidation Peak (V vs. SCE) | Follow-up Redox System | Product of Follow-up Reaction |
| 1,5-Dihydroxynaphthalene | Carbon Paste | 2 M Perchloric Acid | +0.54 | Present | 1,4,5-Trihydroxynaphthalene |
Theoretical and Computational Studies of 1,5 Naphthalenediol and Analogues
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the molecular structure, electronic properties, and reactivity of naphthalenediols. researchgate.netresearchgate.net These computational methods allow for the prediction of various molecular descriptors that correlate with experimental observations.
For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical insights into the reactivity of 1,5-naphthalenediol. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.
Natural Bond Orbital (NBO) analysis is another valuable technique used to understand the electronic structure. researchgate.net NBO calculations can reveal details about electron delocalization, charge transfer interactions, and the nature of chemical bonds within the molecule, such as hydrogen bonding. researchgate.net
In a comparative study, the rate constants for the reaction of cumyloxyl radicals with dihydroxynaphthalenes were investigated. The results showed that 1,8-dihydroxynaphthalene exhibited a higher rate constant than 1,5-dihydroxynaphthalene (B47172) (1,5-DHN), a finding attributed to the stabilizing effect of intramolecular hydrogen bonding in the 1,8-isomer. acs.org
Table 1: Calculated Electronic Properties of 1,5-Naphthalenediol
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability |
| Ionization Potential | The minimum energy required to remove an electron from a molecule | Measures the molecule's tendency to be oxidized |
| Electron Affinity | The energy released when an electron is added to a molecule | Measures the molecule's tendency to be reduced |
| Electronegativity | A measure of the tendency of an atom to attract a bonding pair of electrons | Influences bond polarity and reactivity |
| Hardness | Resistance to deformation or change in electronic configuration | Related to the HOMO-LUMO gap |
This table is generated based on theoretical principles. Actual values would be obtained from specific DFT calculations.
The concept of an energy landscape provides a framework for understanding the various conformations a molecule can adopt and the energetic barriers between them. nih.govcam.ac.uk For a molecule like 1,5-naphthalenediol, theoretical calculations can map out this landscape, identifying the most stable conformations (global minima) and any other low-energy isomers (local minima). researchgate.net
The exploration of the potential energy landscape is often carried out using geometry optimization techniques. nih.gov These methods can predict the bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the most stable conformer. For naphthalenediols, the orientation of the hydroxyl groups is a key conformational variable. Intramolecular hydrogen bonding can play a significant role in determining the preferred conformation, particularly in analogues like 1,8-dihydroxynaphthalene. acs.org
The energy landscape is not static and can be influenced by environmental factors. nih.gov Computational models can simulate these effects, providing a more complete picture of the molecule's conformational behavior under different conditions.
Molecular Modeling of Reaction Pathways and Transition States
Molecular modeling is instrumental in mapping the intricate pathways of chemical reactions involving 1,5-naphthalenediol. By calculating the energies of reactants, products, and intermediate structures, it is possible to delineate the most likely reaction mechanisms. A crucial aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants and products. scispace.com
For example, in oxidation reactions, 1,5-naphthalenediol can form naphthoxyl radicals. acs.org Computational modeling can be used to study the formation of these radicals and their subsequent reactions, such as dimerization or further oxidation to form quinone-type products. acs.org The calculations can help determine which reaction pathway is more favorable by comparing the activation energies associated with each step.
Different reaction pathways can lead to various products. In the case of dihydroxynaphthalenes, the site of initial radical formation can dictate the final products. acs.org Modeling can elucidate how the electronic structure of the initial molecule influences the stability of different radical intermediates, thereby controlling the reaction's outcome.
Simulation of Adsorption Mechanisms on Material Surfaces
Molecular dynamics (MD) and quantum mechanics (QM) simulations are powerful computational methods for investigating the adsorption of molecules like 1,5-naphthalenediol onto various surfaces. researchgate.net These simulations provide detailed, atomistic-level insights into the interactions between the adsorbate (1,5-naphthalenediol) and the adsorbent material. researchgate.net
MD simulations can model the entire adsorption process, including how the molecule approaches the surface, penetrates any solvent layers, and finally adsorbs. researchgate.net These simulations can also reveal the preferred orientation of the adsorbed molecule and calculate the interaction energy, which is composed of van der Waals and electrostatic contributions. mdpi.com
QM calculations, often based on DFT, can be used to study the electronic interactions between the molecule and the surface. researchgate.netmdpi.com For instance, these calculations can show how the electron density of the molecule and the surface is reorganized upon adsorption. mdpi.com This information is critical for understanding the nature of the adsorbent-adsorbate bond, whether it is physical (physisorption) or chemical (chemisorption).
Studies on the adsorption of related aromatic compounds, such as naphthalene (B1677914) and 1-naphthol (B170400), onto materials like soil organic matter and clay minerals have shown that the adsorption mechanism is highly dependent on the specific interactions. mdpi.comnih.gov For naphthalene, hydrophobic and π-π interactions are often dominant, while for more polar molecules like 1-naphthol (an analogue of 1,5-naphthalenediol), hydrogen bonding can play a crucial role. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Synonyms |
|---|---|---|
| 1,5-Naphthalenediol | C₁₀H₈O₂ | 1,5-Dihydroxynaphthalene, Naphthalene-1,5-diol |
| Disodium (B8443419) 1,5-naphthalenediol | C₁₀H₆Na₂O₂ | |
| 1,8-Naphthalenediol | C₁₀H₈O₂ | 1,8-Dihydroxynaphthalene |
| 1-Naphthol | C₁₀H₈O | |
| Naphthalene | C₁₀H₈ | |
| Cumyloxyl radical | C₉H₁₁O• |
Research Applications of 1,5 Naphthalenediol in Specialized Chemical Disciplines
Contributions to Dye Chemistry and Colorant Development
The aromatic nature and the presence of activating hydroxyl groups make 1,5-naphthalenediol a valuable precursor in the synthesis of various colorants. It functions both as a coupling component in the formation of azo dyes and as a key reactant in the development of oxidative hair coloring systems.
1,5-Naphthalenediol is a significant chemical intermediate in the production of mordant azo dyes. google.com These dyes are a class of colorants that require a mordant—typically a metal ion—to fix the dye to the fabric, enhancing the fastness of the color. The hydroxyl groups of the naphthalenediol moiety play a crucial role in chelating with the metal ion, which is essential for the dye's performance.
The synthesis involves a process called diazotization, where a primary aromatic amine is converted into a diazonium salt. This salt then acts as an electrophile in a coupling reaction with 1,5-naphthalenediol, which serves as the nucleophilic coupling component. wikipedia.org The electron-donating hydroxyl groups on the naphthalene (B1677914) ring activate it for electrophilic aromatic substitution, facilitating the formation of the characteristic azo (-N=N-) bond that defines this class of dyes. wikipedia.orgdrugbank.com
A notable example of its application is in the synthesis of Mordant Black PV, where 1,5-dihydroxynaphthalene (B47172) is cited as an important intermediate. google.com The resulting dye structures are used for coloring materials like wool, silk, and nylon, often yielding shades of yellow, orange, brown, and red with excellent light and washing fastness. nih.gov The general process for creating such azo dyes can be summarized in the following steps:
| Step | Process | Description |
| 1 | Diazotization | A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. youtube.com |
| 2 | Coupling | The diazonium salt solution is added to an alkaline solution of 1,5-naphthalenediol. The diazonium ion attacks the activated naphthalene ring to form the azo dye. wikipedia.orgyoutube.com |
| 3 | Mordanting | The synthesized dye is applied to the fiber along with a metal salt (e.g., chromium or aluminum salts). The metal ion forms a coordination complex with the dye molecule, fixing it firmly to the substrate. |
In the field of cosmetic science, 1,5-naphthalenediol is utilized as a dye precursor, often referred to as a "coupler" or "modifier," in oxidative hair colorant formulations. europa.eu Permanent hair coloring is achieved through a chemical reaction that typically occurs directly on the hair. europa.eu
These systems work by combining the 1,5-naphthalenediol (the coupler) with a primary intermediate (such as p-phenylenediamine (B122844) or its derivatives) in the presence of an oxidizing agent, most commonly hydrogen peroxide. europa.eu The oxidizing agent serves two purposes: it lightens the natural melanin (B1238610) pigment of the hair and catalyzes the oxidative condensation of the primary intermediate and the coupler to form large, colored molecules that become trapped within the hair cortex, resulting in a long-lasting color. europa.eu
The specific color outcome is determined by the chemical structures of the primary intermediate and the coupler used. 1,5-Naphthalenediol is one of many such couplers that can be employed to create a wide palette of shades. Research in this area focuses on the synthesis and evaluation of these dye systems for efficacy and safety. According to the Scientific Committee on Consumer Safety (SCCS), 1,5-naphthalenediol is used in both oxidative and non-oxidative hair dye formulations at a maximum on-head concentration of 1.0%. europa.eu
The general reaction mechanism is as follows:
Oxidation of Primary Intermediate: Hydrogen peroxide oxidizes the primary intermediate (e.g., a diamine) to a reactive quinone-diimine.
Coupling Reaction: The oxidized intermediate then rapidly couples with the 1,5-naphthalenediol molecule.
Further Oxidation and Polymerization: The resulting indo-dye molecule may undergo further oxidation and reaction to form larger, stable colorant polymers within the hair fiber.
Role in Pharmaceutical Intermediate Synthesis
The naphthalene scaffold is a common motif in many biologically active compounds. The functional groups of 1,5-naphthalenediol provide reactive sites for building more complex molecules, making it a valuable starting material for medicinal chemistry research.
1,5-Naphthalenediol serves as a foundational structure for the synthesis of new molecules with potential therapeutic applications. google.comsolubilityofthings.com While not typically a final drug product itself, its derivatives are explored for a range of biological activities. For instance, some studies suggest that derivatives of naphthalene-1,5-diol may possess antimicrobial properties. solubilityofthings.com
The core structure is related to other pharmacologically relevant classes. For example, naphthyridines, which are bioisosteres of naphthalene, are key components in a variety of potent therapeutic agents. Research has identified 1,5-naphthyridine (B1222797) derivatives as powerful and selective inhibitors of the TGF-β type I receptor (ALK5), a target for anti-cancer therapies. nih.gov Similarly, other naphthyridine derivatives have been developed as antibacterial agents, such as nalidixic acid, which functions by inhibiting bacterial DNA gyrase. nih.gov The synthesis of such complex heterocyclic systems can potentially start from or be inspired by simpler naphthalene precursors like 1,5-naphthalenediol.
Furthermore, the oxidation of 1,5-dihydroxynaphthalene can yield juglone (B1673114) (5-hydroxy-1,4-naphthoquinone), a naturally occurring compound known for its allelopathic and antimicrobial activities. wikipedia.org This highlights the role of 1,5-naphthalenediol as a precursor to other biologically active quinone systems. The structural similarity to compounds like Menadiol (2-methyl-1,4-naphthalenediol, or Vitamin K4), which is used to prevent hemorrhaging, further underscores the potential of the dihydroxynaphthalene framework in medicinal chemistry. wikipedia.org
Advanced Materials Science and Engineering
In materials science, the focus is often on modifying surfaces to enhance their properties, such as resistance to environmental degradation. The chemical structure of 1,5-naphthalenediol allows it to interact with metal surfaces, making it a subject of study in corrosion science.
1,5-Naphthalenediol has been investigated as a corrosion inhibitor, particularly for aluminum and its alloys in corrosive environments containing chloride ions. researchgate.net Aluminum is naturally protected by a thin, passive oxide film, but this layer is susceptible to breakdown by aggressive anions like chloride, leading to localized pitting corrosion. researchgate.net
Research has shown that the addition of 1,5-naphthalenediol to a 0.50 M NaCl solution significantly reduces both general and pitting corrosion of aluminum. researchgate.net The mechanism of inhibition is attributed to the adsorption of the 1,5-naphthalenediol molecules onto the aluminum surface. This adsorbed layer can passivate or block the defective sites in the native oxide film and the pits that form on the metal surface, thereby protecting the underlying metal from the chloride attack. researchgate.net
The effectiveness of 1,5-naphthalenediol as a corrosion inhibitor has been evaluated using various electrochemical techniques.
| Technique | Observation | Implication |
| Potentiodynamic Polarization | A decrease in both anodic and cathodic current densities upon addition of the inhibitor. | The inhibitor acts as a mixed-type inhibitor, suppressing both the metal dissolution (anodic) and hydrogen evolution (cathodic) reactions. |
| Electrochemical Impedance Spectroscopy (EIS) | An increase in the charge transfer resistance and a decrease in the double-layer capacitance. | The inhibitor forms a protective film on the metal surface, which hinders the charge transfer process associated with corrosion. |
| Scanning Electron Microscopy (SEM) | Surface images of aluminum exposed to the corrosive solution show significantly less pitting and damage in the presence of 1,5-naphthalenediol. | Direct visual evidence of the protective effect of the inhibitor against localized corrosion. researchgate.net |
| Quartz Crystal Analysis (QCA) | Data indicates that 1,5-naphthalenediol molecules adsorb strongly onto the aluminum surface. | Confirms the adsorption mechanism responsible for the inhibition. researchgate.net |
These studies demonstrate the potential of 1,5-naphthalenediol in developing new, effective corrosion protection strategies for lightweight metals used in various industries. While this specific application is documented, related compounds like 1,5-naphthalene dicarboxylic acid salts have also been patented as effective corrosion inhibitors for antifreeze compositions. google.comgoogle.com
Integration into Carbon Fiber Reinforced Composites Research
The quest for high-performance, heat-resistant materials for advanced applications has led to the exploration of novel epoxy resins. The introduction of a naphthalene structure into the backbone of these resins is an effective strategy to enhance their thermal stability and glass transition temperature (Tg).
In this context, 1,5-naphthalenediol has been utilized as a key component in the synthesis of new epoxy resins for carbon fiber-reinforced composites. rsc.org Researchers have prepared a series of new epoxy resins based on 1,5-naphthalenediol to create heat-resistant carbon fiber-reinforced composites. rsc.org The synthesis involves reacting 1,5-naphthalenediol with diglycidyl ether of bisphenol A (DGEBA) epoxy resin. rsc.org The resulting naphthalene-containing epoxy resins have been shown to possess higher reactivity towards amine curing agents. rsc.org
The physical properties of the cured polymers demonstrate a significant improvement in thermal resistance. rsc.org For instance, a cured polymer exhibited a glass transition temperature (Tg) of 251.1°C, which is substantially higher than that of conventional epoxy systems. rsc.orgrsc.orgresearchgate.net This enhancement in thermal stability makes these resins highly promising for applications in advanced composites, particularly in industries requiring materials that can withstand high temperatures. rsc.orgrsc.orgresearchgate.net The research has demonstrated that incorporating 1,5-naphthalenediol-based epoxy resins can elevate the heat resistance of pultrusion epoxy systems used in composite wire manufacturing. rsc.org
Table 1: Properties of 1,5-Naphthalenediol Based Epoxy Resin for Composites
| Property | Value | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 251.1°C | rsc.org, rsc.org, researchgate.net |
| Curing Agent | 4,4′-diaminodiphenylsulfone | rsc.org |
| Application | Heat-resistant carbon fiber-reinforced composites | rsc.org, rsc.org, researchgate.net |
Photochemical Applications in Material Processing and Organic Synthesis
In the realm of photochemistry, 1,5-dihydroxynaphthalene (the acidic form of disodium (B8443419) 1,5-naphthalenediol) serves as a valuable tool in studying photooxidation reactions. rsc.orgrsc.org It is known to be an efficient scavenger of singlet oxygen (¹O₂), a highly reactive form of oxygen. rsc.org This property allows it to be used in kinetic studies to determine the quantum yield of singlet oxygen generation and the durability of photosensitizing materials. rsc.orgrsc.org
The photooxidation of 1,5-dihydroxynaphthalene (DHN) yields 5-hydroxy-1,4-naphthalenedione, commonly known as Juglone. rsc.org This reaction can be initiated by photosensitizers, such as iridium complexes, upon irradiation with light. rsc.orgrsc.org By monitoring the consumption of DHN, researchers can evaluate the efficiency of different sensitizers in producing singlet oxygen. rsc.orgrsc.org
Studies have shown that cationic iridium (Ir) complexes can act as highly efficient and durable photosensitizers for the oxidation of DHN. rsc.orgrsc.org For example, complexes like [Ir(ppy)₂(phen)]⁺ and [Ir(ppy)₂(bpy)]⁺ have demonstrated high singlet oxygen generation quantum yields (ΦΔ = 0.93 and 0.97, respectively). rsc.org The high yields of Juglone in these reactions indicate the excellent photosensitizing durability of these cationic complexes, stemming from their photochemical stability. rsc.orgrsc.org This application of 1,5-dihydroxynaphthalene is significant for the development of new materials for photodynamic therapy and other photooxidation-based technologies. rsc.org
Chemical Sensing and Detection Methodologies
The unique chemical structure of 1,5-naphthalenediol also lends itself to applications in analytical chemistry, specifically in the development of methods for chemical sensing and detection.
Electrochemical Sensing for Naphthalene Metabolites
As a metabolite of naphthalene, the detection and quantification of 1,5-naphthalenediol are important in various contexts, including environmental and biological monitoring. Advanced analytical techniques have been developed for the determination of naphthalenediols in different matrices.
One such method is sweeping-micellar electrokinetic chromatography (sweeping-MEKC), which has been successfully employed for the determination of 1,5-naphthalenediol along with other isomers in cosmetic samples. akjournals.com This technique offers high sensitivity and efficiency, with a separation of four naphthalenediols achieved in under 17 minutes. akjournals.com The method demonstrates good linearity and low limits of detection (LOD) and quantitation (LOQ). akjournals.com For 1,5-naphthalenediol, the enrichment factor (EF) using this method was found to be 42. akjournals.com
A comparison with High-Performance Liquid Chromatography (HPLC) has shown that the sweeping-MEKC method is faster and more cost-effective while offering comparable sensitivity. akjournals.com
Table 2: Analytical Parameters for 1,5-Naphthalenediol Detection by Sweeping-MEKC
| Parameter | Value | Reference |
|---|---|---|
| Limit of Detection (LOD) | 0.0045–0.0094 µg/mL | akjournals.com |
| Limit of Quantitation (LOQ) | 0.015–0.031 µg/mL | akjournals.com |
| Linearity Range | 0.1–10 µg/mL | akjournals.com |
| Enrichment Factor (EF) | 42 | akjournals.com |
| Retention Time | 16.68 min | akjournals.com |
Development of Chemosensors for Specific Ion Detection
Research has shown that 1,5-naphthalenediol can function as a potent and selective chemosensor for certain metal ions. researchgate.net Specifically, it has been identified as a fluorescent chemosensor for the selective sensing of copper (Cu²⁺) and nickel (Ni²⁺) ions in aqueous solutions. researchgate.net
The sensing mechanism of 1,5-naphthalenediol (1,5-ND) involves a distinct chromogenic (color-changing) behavior in the presence of specific metal ions. researchgate.net For instance, the chemosensor probe 1,5-ND exhibits a selective color change from pink to purple in the presence of Cu²⁺ ions, a change not observed with other metal ions. researchgate.net The sensitivity and selectivity of this chemosensor can be further enhanced by incorporating it into β-Cyclodextrin. researchgate.net The sensing properties are typically studied using UV-vis and fluorescence spectroscopy. researchgate.net This application highlights the potential of 1,5-naphthalenediol in the development of simple and effective colorimetric sensors for the detection of heavy metal ions in various samples. researchgate.net
Environmental Chemistry and Degradation Studies of Naphthalene Based Compounds
Oxidative Degradation Pathways in Aqueous Environments
The degradation of persistent aromatic compounds like naphthalene (B1677914) derivatives in water is a critical area of environmental research. Oxidative methods are particularly effective in breaking down these recalcitrant molecules.
Advanced Oxidation Processes (AOPs) are a class of procedures designed to destroy recalcitrant organic pollutants in water and wastewater. researchgate.net These methods are predicated on the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which have a strong redox potential (2.80 eV). researchgate.net AOPs, such as the Fenton process and electrochemical oxidation, can enhance the biodegradability of wastewater and are noted for their effectiveness, reduced reaction times, and simple operation. researchgate.net
The Fenton process, which utilizes hydrogen peroxide (H₂O₂) and an iron salt catalyst, has been shown to be effective in treating wastewater containing naphthalene dye intermediates. researchgate.netresearchgate.net Studies on real naphthalene dye wastewater demonstrated that a two-staged Fenton reaction could achieve a high chemical oxygen demand (COD) removal efficiency of 93%. researchgate.net The degradation pathway involves the breakdown of the naphthalene structure into intermediates such as 1,2-naphthoquinone (B1664529) and o-phthalic acid, eventually leading to the formation of more biodegradable aliphatic acids. researchgate.net The main product of the oxidation of naphthalene derivatives is often the corresponding quinone. researchgate.net
Electrochemical oxidation represents another promising AOP for the degradation of naphthalene compounds. This technique can utilize electrodes, such as boron-doped diamond (BDD), to generate hydroxyl radicals from water splitting or to facilitate direct electron transfer from the pollutant at the electrode surface. youtube.com Studies involving the electro-oxidation of naphthalene derivatives at a Platinum electrode have identified alkyl-substituted naphthoquinones and binaphthyls as the primary products. researchgate.net The process is generally irreversible, and the specific products can be identified using techniques like gas chromatography–mass spectrometry (GC–MS). researchgate.net
| AOP Method | Target Compound Type | Key Findings & Degradation Products | Reported Efficiency |
|---|---|---|---|
| Staged Fenton Process | Naphthalene Dye Intermediate Wastewater | Intermediates include 1,2-naphthoquinone, o-phthalic acid, and aliphatic acids. researchgate.net | 93% COD Removal researchgate.net |
| Electrochemical Oxidation | Naphthalene Derivatives | Main products are alkyl-substituted naphthoquinones and binaphthyls. researchgate.net | - |
| Fenton-like (SC/H₂O₂) | 1-diazo-2-naphthol-4-sulfonic acid | Co-catalytic effect of iron, carbon, silicon, and aluminum in sewage sludge derived carbon. nih.gov | 94% degradation of initial compound nih.gov |
Photo-degradation, particularly photocatalysis using semiconductors like titanium dioxide (TiO₂), is another effective method for breaking down naphthalene derivatives in water. The process is initiated by the generation of hydroxyl radicals upon UV irradiation of the catalyst.
The photocatalytic degradation of 1,5-naphthalenedisulfonate (NDS), an analog of the target compound, has been studied by monitoring spectral changes, total organic carbon (TOC), and the formation of intermediates. nih.gov The initial and most crucial step in the degradation mechanism is the hydroxylation of the naphthalene ring system. nih.gov Quantum chemical calculations support that for NDS, the attack by the hydroxyl radical is most likely to occur at the para position, leading to the formation of an 8-hydroxy derivative. nih.gov
Following initial hydroxylation, the degradation proceeds through further oxygenation and desulfonation, which ultimately destroys the diaromatic naphthalene system. nih.gov This breakdown leads to ring fission and the formation of smaller, simpler molecules such as diols, aldehydes, and various carboxylic acids on the side-chains. nih.gov The combination of UV irradiation with an oxidant like hydrogen peroxide (H₂O₂) significantly enhances the degradation of persistent sulfonated aromatic pollutants like NDS, converting them into more biodegradable and non-toxic species. nih.gov
| Compound | Degradation Process | Initial Step | Subsequent Intermediates/Products |
|---|---|---|---|
| 1,5-Naphthalenedisulfonate (NDS) | Photocatalysis (TiO₂) | Oxygenation (hydroxylation) to form an 8-hydroxy derivative. nih.gov | Diols, aldehydes, carboxylic acids. nih.gov |
| 1,5-Naphthalenedisulfonic acid | UV/H₂O₂ | Oxidative degradation. nih.gov | More biodegradable and non-toxic species. nih.gov |
Fate and Transformation of Naphthalene-Derived Dye Intermediates in Effluents
Disodium (B8443419) 1,5-naphthalenediol, also known as 1,5-dihydroxynaphthalene (B47172), serves as a precursor or intermediate in the synthesis of various azo dyes. wikipedia.org These compounds are used in oxidative hair dye formulations, where they react with primary intermediates in the presence of an oxidizing agent like hydrogen peroxide to form the final color. europa.eu Due to inefficiencies in dyeing processes, a portion of these intermediates can be released into industrial effluents. researchgate.net
The fate of these naphthalene-derived dye intermediates in wastewater is a significant environmental concern. When subjected to degradation processes like Fenton's reagent, these compounds undergo rapid transformation. researchgate.net For example, the degradation of 1-diazo-2-naphthol-4-sulfonic acid by the Fenton process involves a distinct series of color changes, indicating the fast degradation of the azo group and the aromatic rings. researchgate.net
The degradation pathway typically involves the hydroxylation of the benzene (B151609) and naphthalene rings, which leads to ring opening and the formation of short-chain carboxylic acids. researchgate.net These smaller organic acids are generally more amenable to further biological treatment. The ultimate transformation of these complex dye intermediates into simpler, less harmful substances like aliphatic acids is a key goal of wastewater treatment. researchgate.net
Complexation and Sequestration of Metal Ions in Aqueous Systems (via Disulfonic Acid Analogs)
Naphthalene derivatives, particularly those with functional groups like sulfonic acids, can interact with metal ions in aqueous environments. The disulfonic acid analog of the target compound, 1,5-naphthalenedisulfonic acid (NDS), possesses sites that can act as ligands, binding to metal ions to form complexes. nih.govnih.gov This process is a form of sequestration, where the organic molecule can influence the fate, transport, and bioavailability of metal ions in water.
Organic molecules containing oxygen or sulfur functional groups can act as ligands for transition metals. nih.gov The formation of a chelate, where the metal ion binds to more than one site on the ligand, can significantly alter the properties of the metal ion. nih.govyoutube.com For instance, the complexation of iron by phenolic compounds, such as juglone (B1673114) (which is produced by the oxidation of 1,5-dihydroxynaphthalene), can shift the redox potential of the iron. wikipedia.orgnih.gov This shift determines whether the complex will act as a pro-oxidant or an antioxidant in the presence of reactive oxygen species. nih.gov
The carboxylate groups found in naphthalene-based acetic acids, another class of derivatives, are also excellent ligands for a wide range of metal ions, including transition metals and lanthanides. mdpi.com The ability of naphthalene-based compounds to form stable complexes with metal ions is significant for their environmental behavior and for potential applications in metal remediation or sequestration.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying disodium 1,5-naphthalenediol, and how can its structural integrity be validated?
- Methodology :
- Synthesis : Derived from sulfonation of α-naphthalenesulfonic acid, followed by hydroxylation and neutralization with sodium hydroxide to form the disodium salt .
- Purification : Recrystallization in aqueous ethanol (50–70% v/v) at 60–80°C to remove residual sulfonic acid derivatives .
- Validation : Confirm purity via HPLC (retention time ~55.264 min, C18 column, mobile phase: acetonitrile/0.1% formic acid) and FT-IR (peaks at 3400–3200 cm⁻¹ for -OH and 1180–1160 cm⁻¹ for sulfonate groups) .
Q. How can researchers ensure accurate quantification of this compound in complex matrices (e.g., biological or environmental samples)?
- Methodology :
- Sample Preparation : Solid-phase extraction (SPE) using C18 cartridges to isolate the compound from interferents .
- Detection : HPLC-MS/MS with negative ion mode (precursor ion m/z 159.1 → product ions m/z 115.1 and 131.0) for high specificity and sensitivity (LOQ: 0.1 µg/mL) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- Hazard Mitigation : Use PPE (gloves, goggles, lab coat) to avoid skin/eye corrosion (Category 2A/2B hazards) .
- Storage : Keep in airtight containers at 10–30°C to prevent oxidation or hygroscopic degradation .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid sulfonic acid byproducts .
Advanced Research Questions
Q. How does the oxidative stability of this compound vary under different pH conditions, and what degradation products form?
- Methodology :
- Stability Testing : Expose the compound to buffers (pH 3–11) at 40°C for 72 hours. Monitor degradation via HPLC and identify products (e.g., juglone via oxidation at pH >9) .
- Kinetic Analysis : Calculate degradation half-life using first-order kinetics; correlate with pH-dependent redox potential .
Q. What mechanistic insights explain the compound’s role as a dye intermediate in oxidative hair color formulations?
- Methodology :
- Reactivity Studies : Use UV-Vis spectroscopy to track coupling reactions with p-phenylenediamine derivatives under alkaline conditions (pH 9–10) .
- Byproduct Analysis : Identify intermediates (e.g., quinonoid structures) via LC-QTOF-MS and compare with synthetic standards .
Q. How does this compound interact with hepatic enzymes in vitro, and what implications does this have for toxicological assessments?
- Methodology :
- Enzyme Assays : Incubate with CYP450 isoforms (e.g., CYP3A4) in human liver microsomes. Measure metabolite formation (e.g., hydroxylated derivatives) via UPLC-MS .
- Cytotoxicity Screening : Use HepG2 cells to assess IC₅₀ values and compare with structural analogs (e.g., 2,7-naphthalenediol) .
Q. What computational models predict the compound’s solubility and partition coefficients in biphasic systems?
- Methodology :
- QSAR Modeling : Train models using datasets from PubChem (logP, polar surface area) to predict log P (octanol/water) and solubility in lipid membranes .
- Experimental Validation : Compare predicted vs. measured values using shake-flask assays at 25°C .
Key Research Gaps and Recommendations
- Synthesis : Optimize green chemistry routes (e.g., enzymatic hydroxylation) to reduce sulfonic acid waste .
- Toxicology : Conduct long-term ecotoxicity studies on aquatic organisms to assess bioaccumulation potential .
- Applications : Explore its utility as a redox mediator in bioelectrochemical systems (e.g., microbial fuel cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
